(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound with the empirical formula C12H25ClN2O4 . It is also known as “Boc-Lys-OMe.HCl” and "N-Boc-Lys-OtBu Hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” can be represented by the SMILES string [H]Cl.O=C(OC)C@HNC(OC©©C)=O . The InChI code for the compound is 1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 . The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a solid compound . It has a molecular weight of 296.79 g/mol . The compound has 3 hydrogen bond donors .
Scientific Research Applications
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is used in the synthesis of non-proteinogenic amino acids and their derivatives, which have applications in peptide and protein research (Adamczyk & Reddy, 2001).
It plays a role in the synthesis of unusual amino acid residues, key fragments in compounds like microsporin B. This synthesis involves processes like cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
This compound is also utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are important in the development of various pharmaceuticals (Davies, Fenwick, & Ichihara, 1997).
It serves as a precursor in the preparation of fused pyridones, pyrimidones, and pyranones, which have potential applications in medicinal chemistry and drug development (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
In the field of biochemistry, it has been used to synthesize compounds like N6-hydroxylysine and laminine hydrochloride, which are relevant to understanding biochemical processes and potential therapeutic applications (Genêt, Thorimbert, Mallart, & Kardos, 1993).
Its application extends to the synthesis of N-methyl-2-oxazolidinones, which are intermediates for constructing N-methylpyrrole rings, an important structure in pharmaceutical chemistry (Kawano, Negoro, & Ueda, 1997).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNVLLIWJWEKV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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